

Physicochemical Properties of Sofosbuvir Impurity D: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sofosbuvir impurity D*

Cat. No.: *B1150400*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Sofosbuvir impurity D**. Due to the limited availability of specific experimental data for this particular impurity in the public domain, this guide also includes generalized experimental protocols for the characterization of pharmaceutical impurities, in accordance with industry standards and regulatory guidelines.

Introduction to Sofosbuvir Impurity D

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any synthesized active pharmaceutical ingredient (API), impurities can arise during the manufacturing process or upon storage. **Sofosbuvir impurity D** is one such impurity that requires careful monitoring and characterization to ensure the safety and efficacy of the final drug product. Understanding its physicochemical properties is crucial for developing analytical methods for its detection and control, as well as for assessing its potential impact.

Physicochemical Data

The following table summarizes the available physicochemical data for **Sofosbuvir impurity D**. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point, boiling point, and pKa have not been found in publicly accessible scientific literature. The provided data is a combination of information from various chemical databases and supplier specifications.

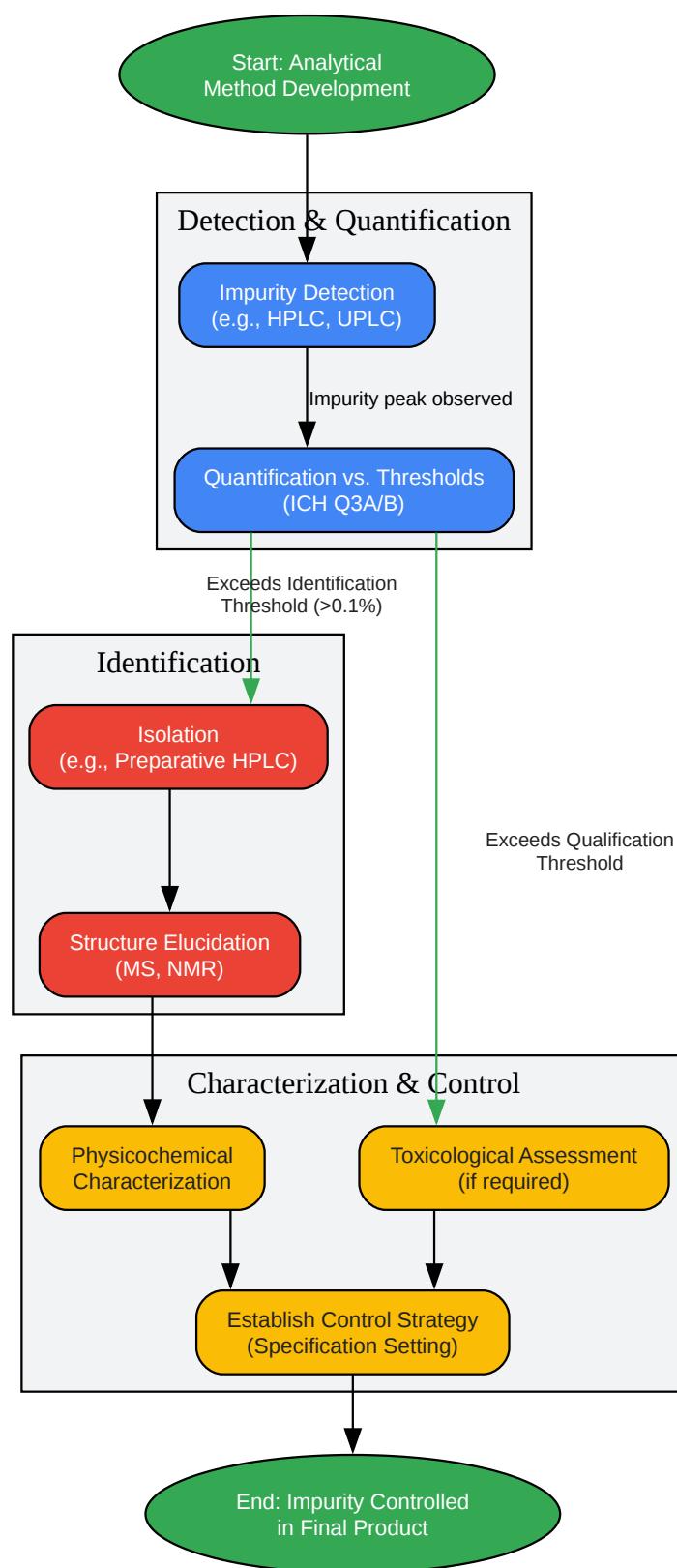
Property	Value	Source(s)
Chemical Name	propan-2-yl (2S)-2- {{{{(2S,3S,4S,5S)-5-(2,4-dioxo- 1,2,3,4-tetrahydropyrimidin-1- yl)-4-fluoro-3-hydroxy-4- methyloxolan-2-yl]methoxy} (phenoxy)phosphoryl]amino}pro- panoate	[1] [2]
Molecular Formula	C22H29FN3O9P	[1] [2]
Molecular Weight	529.45 g/mol	[1] [2]
Monoisotopic Mass	529.16254467 Da	[2]
Appearance	Reported as a solid	[3]
XLogP3-AA (Computed)	1	[2]
Hydrogen Bond Donor Count (Computed)	3	[2]
Hydrogen Bond Acceptor Count (Computed)	10	[2]
Rotatable Bond Count (Computed)	11	[2]
SMILES	CC(C)OC(=O)--INVALID-LINK- -N--INVALID-LINK-- (OC[C@@H]1O--INVALID- LINK----INVALID-LINK--(F) [C@H]1O)OC1=CC=CC=C1	[1]
InChI	InChI=1S/C22H29FN3O9P/c1- 13(2)33-19(29)14(3)25- 36(31,35-15-8-6-5-7-9-15)32- 12-16-18(28)22(4,23)20(34- 16)26-11-10-17(27)24- 21(26)30/h5-11,13- 14,16,18,20,28H,12H2,1-4H3,	[1]

(H,25,31)
(H,24,27,30)/t14-,16-,18-,20-,2
2-,36-/m0/s1

InChIKey	TTZHDVOVKQGIBA- BETQXWJISA-N	[1]
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
Solubility	Data not publicly available	
pKa	Data not publicly available	

Logical Workflow for Impurity Identification and Characterization

The identification and characterization of a pharmaceutical impurity like **Sofosbuvir impurity D** follows a logical workflow as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) The following diagram illustrates this general process.

[Click to download full resolution via product page](#)**Caption:** Logical workflow for pharmaceutical impurity management.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific pharmaceutical impurity are often proprietary. However, the following sections describe standard methodologies that are widely used in the pharmaceutical industry for such characterizations.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A stability-indicating HPLC method is the cornerstone for the analysis of impurities.

- **Instrumentation:** A standard HPLC or UPLC system equipped with a UV or PDA detector.
- **Column:** A C18 reversed-phase column is commonly used for nucleotide analogs. For example, an Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) column has been reported for the analysis of Sofosbuvir and its impurities.^[7]
- **Mobile Phase:** A gradient elution is often employed to separate the main component from its impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.^[7]
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection Wavelength:** The wavelength should be selected based on the UV absorbance maximum of the impurity. For Sofosbuvir and its related compounds, 260 nm is a common detection wavelength.^[7]
- **Sample Preparation:** A stock solution of the impurity standard is prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase components). This is then diluted to various concentrations to establish a calibration curve for quantification.
- **Validation:** The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.^{[8][9][10]}

Melting Point Determination

- Instrumentation: A digital melting point apparatus.
- Procedure:
 - A small, dry sample of the purified impurity is packed into a capillary tube.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate.
 - The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded as the melting point.

Solubility Determination

- Instrumentation: A thermostatically controlled shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).
- Procedure (Equilibrium Solubility Method):
 - An excess amount of the solid impurity is added to a known volume of the solvent of interest (e.g., water, buffers at different pH values, organic solvents).
 - The mixture is agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The suspension is filtered to remove the undissolved solid.
 - The concentration of the dissolved impurity in the filtrate is determined using a validated analytical method like HPLC-UV.

pKa Determination

- Instrumentation: A potentiometer with a pH electrode or a UV-Vis spectrophotometer.
- Procedure (Potentiometric Titration):
 - A known amount of the impurity is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is measured after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
- Procedure (UV-Vis Spectrophotometry):
 - The UV-Vis spectrum of the impurity is recorded in a series of buffers with different pH values.
 - Changes in the absorbance at a specific wavelength, corresponding to the ionization of a functional group, are monitored.
 - The pKa is calculated from the plot of absorbance versus pH.

Conclusion

While specific experimental physicochemical data for **Sofosbuvir impurity D** are not widely published, this guide provides the foundational chemical and computed properties available. The logical workflow and generalized experimental protocols presented herein offer a robust framework for the characterization of this and other pharmaceutical impurities. Adherence to these systematic approaches, guided by regulatory frameworks like the ICH guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. For definitive characterization, these general protocols would need to be specifically adapted and validated for **Sofosbuvir impurity D**.

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